molecular formula C₁₇₀H₂₅₃N₄₇O₅₂ B612481 186359-65-9 CAS No. 186359-65-9

186359-65-9

Cat. No.: B612481
CAS No.: 186359-65-9
M. Wt: 3787.20
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (1-34) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:

    Attachment of the first amino acid: to a resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and purification.

Industrial Production Methods: Industrial production of β-Amyloid (1-34) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: β-Amyloid (1-34) can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized peptide derivatives.

    Reduction: Reduction reactions can modify specific amino acid residues within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution reactions: Use of specific amino acid derivatives and coupling reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can result in the formation of reduced peptide forms .

Scientific Research Applications

β-Amyloid (1-34) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of β-Amyloid (1-34) involves its aggregation into amyloid plaques, which are characteristic of Alzheimer’s disease. The peptide interacts with various molecular targets, including cell surface receptors and enzymes, leading to neurotoxicity and cell death. The pathways involved include oxidative stress, inflammation, and disruption of cellular homeostasis .

Comparison with Similar Compounds

Uniqueness: β-Amyloid (1-34) is unique due to its specific sequence and length, which allows it to be used as a model peptide for studying the aggregation and toxicity of amyloid peptides. Its shorter length compared to β-Amyloid (1-40) and β-Amyloid (1-42) makes it easier to synthesize and study in laboratory settings .

Properties

CAS No.

186359-65-9

Molecular Formula

C₁₇₀H₂₅₃N₄₇O₅₂

Molecular Weight

3787.20

sequence

One Letter Code: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGL

Origin of Product

United States

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